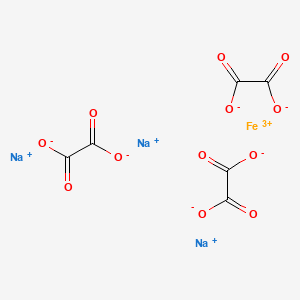
1-Benzyl-4-(hydroxy-diphenyl-methyl)-pyrrolidin-2-one
Overview
Description
1-Benzyl-4-(hydroxy-diphenyl-methyl)-pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone core substituted with a benzyl group and a hydroxy-diphenyl-methyl moiety
Preparation Methods
The synthesis of 1-Benzyl-4-(hydroxy-diphenyl-methyl)-pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolidinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzyl group: Benzylation of the pyrrolidinone core can be performed using benzyl halides in the presence of a base such as sodium hydride.
Addition of the hydroxy-diphenyl-methyl moiety: This step involves the reaction of the benzylated pyrrolidinone with diphenylmethanol under acidic conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Benzyl-4-(hydroxy-diphenyl-methyl)-pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as chromium trioxide.
Reduction: The carbonyl group in the pyrrolidinone core can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-4-(hydroxy-diphenyl-methyl)-pyrrolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving pyrrolidinone derivatives.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(hydroxy-diphenyl-methyl)-pyrrolidin-2-one involves its interaction with specific molecular targets. The hydroxy-diphenyl-methyl moiety can form hydrogen bonds with biological macromolecules, while the pyrrolidinone core can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
1-Benzyl-4-(hydroxy-diphenyl-methyl)-pyrrolidin-2-one can be compared with other similar compounds such as:
1-Benzyl-4-(hydroxy-diphenyl-methyl)-piperidin-2-one: Similar structure but with a piperidine core instead of pyrrolidinone.
1-Benzyl-4-(hydroxy-diphenyl-methyl)-azepan-2-one: Features an azepane core.
1-Benzyl-4-(hydroxy-diphenyl-methyl)-morpholin-2-one: Contains a morpholine core.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-benzyl-4-[hydroxy(diphenyl)methyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c26-23-16-22(18-25(23)17-19-10-4-1-5-11-19)24(27,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22,27H,16-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNFLZGBAGZYSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480580 | |
| Record name | 1-BENZYL-4-(HYDROXY-DIPHENYL-METHYL)-PYRROLIDIN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55470-23-0 | |
| Record name | 1-BENZYL-4-(HYDROXY-DIPHENYL-METHYL)-PYRROLIDIN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


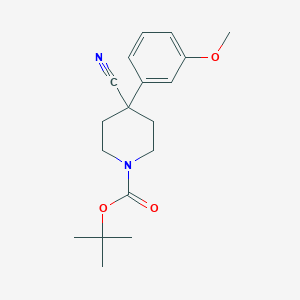
![2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-(oxan-4-YL)acetic acid](/img/structure/B3271732.png)
![Methyl imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3271740.png)
![5-Hydrazinyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B3271744.png)
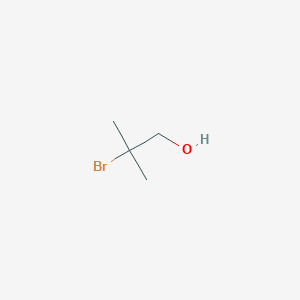
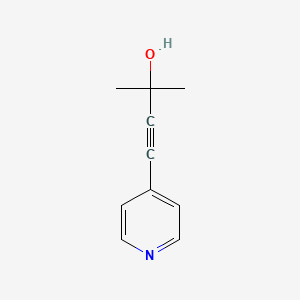
![3-Amino-1-[4-(morpholine-4-sulfonyl)phenyl]thiourea](/img/structure/B3271777.png)
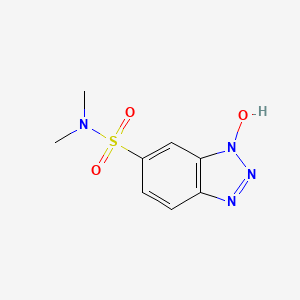
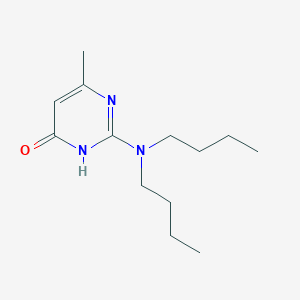
![Ethyl [4-(bromoacetyl)phenyl]acetate](/img/structure/B3271797.png)
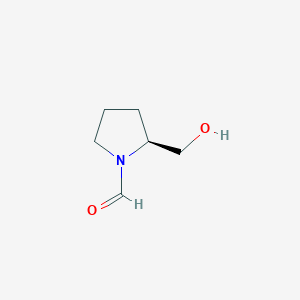
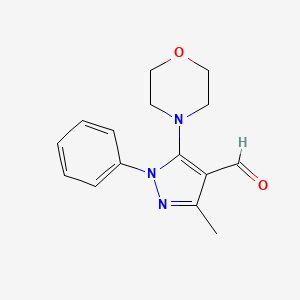
![2-[(2-Methylpropyl)amino]-1-phenylethan-1-ol](/img/structure/B3271813.png)
